Himeic Acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Himeic Acid A is a natural product found in Aspergillus and Hyrtios reticulatus with data available.
Scientific Research Applications
Biosynthesis and Inhibition Mechanisms
Himeic Acid A, produced by the marine fungus Aspergillus japonicus MF275, is a specific inhibitor of the ubiquitin-activating enzyme E1 in the ubiquitin-proteasome system. Research into the biosynthesis of Himeic Acid A involved feeding experiments with labeled precursors, revealing that its long fatty acyl side chain is polyketide-derived and its amide substituent comes from leucine, suggesting involvement of a polyketide synthase–nonribosomal peptide synthase in its biosynthesis. The identification of its biosynthetic gene cluster further confirms its role in E1 inhibition (Hashimoto et al., 2018).
Structural Analysis and Derivatives
Himeic acids E-G, new derivatives of Himeic Acid A, were isolated from Aspergillus sp. While Himeic Acid A inhibits ubiquitin-activating enzyme (E1), these new derivatives do not exhibit this inhibitory activity (Kuwana et al., 2013). This highlights the unique structural and functional aspects of Himeic Acid A compared to its derivatives.
pH-Dependent Production and Conversion
The production of Himeic Acid A and its conversion to himeic acids B and C in Aspergillus japonicus MF275 is pH-dependent. A decrease in pH from 6.5 to 2 is necessary for the production of Himeic Acid A, followed by an increase to pH 5 for the production of himeic acids B and C. This pH-dependent mechanism indicates a potential for controlled production and conversion of these compounds under laboratory conditions (Katsuki et al., 2018).
Inhibitory Activity
Himeic Acid A significantly inhibits the formation of an E1-ubiquitin intermediate at concentrations of 50 μM, a property not shared by its related compounds, himeic acids B and C. This selective inhibitory activity of Himeic Acid A underscores its potential as a targeted inhibitor in the ubiquitin-proteasome system (Tsukamoto et al., 2005).
properties
Product Name |
Himeic Acid A |
---|---|
Molecular Formula |
C22H29NO8 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(E)-11-[5-[[(3S)-3-carboxybutanoyl]carbamoyl]-4-oxopyran-2-yl]undec-10-enoic acid |
InChI |
InChI=1S/C22H29NO8/c1-15(22(29)30)12-19(25)23-21(28)17-14-31-16(13-18(17)24)10-8-6-4-2-3-5-7-9-11-20(26)27/h8,10,13-15H,2-7,9,11-12H2,1H3,(H,26,27)(H,29,30)(H,23,25,28)/b10-8+/t15-/m0/s1 |
InChI Key |
OKGLROPOZIVCCZ-HQPKTYMTSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)NC(=O)C1=COC(=CC1=O)/C=C/CCCCCCCCC(=O)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)NC(=O)C1=COC(=CC1=O)C=CCCCCCCCCC(=O)O)C(=O)O |
synonyms |
himeic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.